3-Aminobenzoic acid

Description

m-Aminobenzoic acid, also known as 3-aminobenzoesaeure or 3-carboxyaniline, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. m-Aminobenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). m-Aminobenzoic acid has been detected in multiple biofluids, such as urine and blood. m-Aminobenzoic acid participates in a number of enzymatic reactions. In particular, m-aminobenzoic acid can be biosynthesized from benzoic acid. m-Aminobenzoic acid can also be converted into tricaine and 3-(oxaloamino)benzoic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDUHJPVQKIXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26373-80-8, 17264-94-7 (mono-hydrochloride salt) | |

| Record name | Poly(3-aminobenzoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26373-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059183 | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | m-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C | |

| Record name | SID855737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000278 [mmHg] | |

| Record name | m-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-05-8, 87980-11-8 | |

| Record name | 3-Aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabaculine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-AMINOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X3B3O37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 °C | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzoic Acid: IUPAC Nomenclature, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzoic acid, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure, alongside a detailed exploration of its synthesis, chemical reactions, and significant applications in medicinal chemistry and drug development. The document includes structured data tables for key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual diagrams of relevant chemical pathways to facilitate a deeper understanding of its utility in research and development.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also commonly known by its synonyms, meta-aminobenzoic acid or m-aminobenzoic acid (MABA).[3] The molecule consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid at positions 1 and 3, respectively.

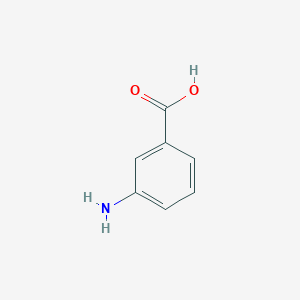

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [2][3][4] |

| Molecular Weight | 137.14 g/mol | [1][2][4] |

| Appearance | White to tan solid | [3][5] |

| Melting Point | 178-180 °C | [4] |

| Boiling Point | 352.5 °C at 760 mmHg | [5] |

| Density | 1.51 g/cm³ | [4][5] |

| Solubility | Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether. | [3][6] |

| pKa (carboxyl) | 3.07 | [3] |

| pKa (amino) | 4.79 | [3] |

| CAS Number | 99-05-8 | [2] |

Synthesis of this compound

This compound is commonly synthesized through the reduction of 3-nitrobenzoic acid.[3] Additionally, greener synthesis routes are being explored, such as a one-pot oxo-reduction process starting from 3-nitrobenzaldehyde.[7]

Experimental Protocol: Reduction of 3-Nitrobenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound via the reduction of 3-nitrobenzoic acid using iron powder in an acidic medium.

Materials:

-

3-nitrobenzoic acid

-

Iron powder

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Add concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the iron sludge.

-

The filtrate is then neutralized to precipitate the this compound.

-

The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

Logical Workflow for Synthesis

The synthetic pathway from a common starting material like benzene involves nitration followed by reduction.

Caption: Synthetic workflow from Benzene to this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery and development due to their wide range of biological activities. They serve as scaffolds for the synthesis of anti-inflammatory agents, anticonvulsants, and antimicrobial compounds.[5][8]

Role as a Versatile Building Block

The presence of both an amino and a carboxylic acid group allows for diverse chemical modifications, making this compound a valuable starting material for generating compound libraries for high-throughput screening.[9] Key derivatization strategies include:

-

Amide and Ester Formation: The carboxylic acid moiety can be readily converted to amides and esters.

-

N-Acylation and N-Alkylation: The amino group provides a site for introducing a variety of substituents.

-

Heterocyclic Synthesis: It is a key precursor in the synthesis of quinazolinones, which are known for their anticancer and antimicrobial properties.[9]

Biological Activities of Derivatives

-

Anti-inflammatory Activity: this compound has been shown to target tight junction regulatory pathways in intestinal epithelial cells, suggesting its potential in improving intestinal barrier integrity.[5]

-

Anticonvulsant Effects: Analogs of this compound have been identified as inhibitors of γ-aminobutyric acid transaminase (GABA-AT), indicating their potential as anticonvulsant agents.[5]

-

Cholinesterase Inhibition: Derivatives of aminobenzoic acids have been synthesized and evaluated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease.[8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and separation of aminobenzoic acid isomers.

Experimental Protocol: HPLC Separation of Aminobenzoic Acid Isomers

This protocol provides a general method for the separation of 2-, 3-, and 4-aminobenzoic acid.[10]

Chromatographic Conditions:

-

Column: Primesep 100 reversed-phase/cation-exchange column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer). The retention time is controlled by the amount of acetonitrile, buffer concentration, and pH.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

Procedure:

-

Prepare standard solutions of the aminobenzoic acid isomers in a suitable solvent.

-

Prepare the mobile phase and equilibrate the HPLC system.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Monitor the separation of the isomers at 230 nm. Baseline separation of the three isomers can be achieved within 10 minutes.[10]

Experimental Workflow for HPLC Analysis

References

- 1. homework.study.com [homework.study.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. helixchrom.com [helixchrom.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. One-Pot Green Catalytic Preparation of this compound in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 3-Aminobenzoic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-aminobenzoic acid), is an aromatic amino acid with the chemical formula C₇H₇NO₂. It is one of three isomers of aminobenzoic acid, characterized by the meta-position of the amino group relative to the carboxyl group on the benzene (B151609) ring. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its emerging roles in biological pathways and drug development.

Physicochemical Properties

This compound is a white to tan crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99-05-8 | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Melting Point | 178-180 °C | [2] |

| Boiling Point | 352.5 °C at 760 mmHg | |

| Solubility | Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether. | [2] |

| pKa (carboxyl) | 3.07 | [2] |

| pKa (amino) | 4.79 | [2] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reduction of 3-nitrobenzoic acid.[2][3] A sustainable, one-pot synthesis method has also been developed, utilizing a carbonaceous bio-based material in subcritical water.[4]

Experimental Protocol: Green Synthesis from 3-Nitrobenzaldehyde[4]

This protocol outlines a one-pot synthesis of this compound from 3-nitrobenzaldehyde.

| Parameter | Value |

| Starting Material | 3-Nitrobenzaldehyde (30 mmol) |

| Catalyst | NORIT GAC 12-40 (6 g) |

| Solvent | Water (55 mL) |

| Temperature | 300 °C |

| Pressure | 90 bar |

| Reaction Time | 2 hours |

| Yield | 59% (starting from 10 mmol of 3-nitrobenzaldehyde) |

Procedure:

-

A 100 mL batch reactor is charged with 55 mL of water, 30 mmol of 3-nitrobenzaldehyde, and 6 g of NORIT GAC 12-40.

-

The autoclave is sealed and heated to 300 °C, reaching a pressure of 90 bar, for 2 hours.

-

After the reaction, the autoclave is cooled to 40 °C.

-

The aqueous phase is diluted with 100 mL of ethyl acetate (B1210297) and stirred.

-

The product can then be isolated and purified.

Analytical Methodologies

Several analytical techniques are employed for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a common method, often utilizing a C18 reverse-phase column.[5]

HPLC Method for Isomer Separation[6]

| Parameter | Specification |

| Column | Primesep 100, 4.6x150 mm, 5 µm, 100A |

| Mobile Phase | Acetonitrile, Water, H₃PO₄, H₂SO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound in modulating key biological pathways, particularly in the context of intestinal health and neurological disorders.

Anti-inflammatory Effects and Intestinal Barrier Integrity

This compound has been identified as an anti-inflammatory agent that targets the tight junction regulatory pathways in intestinal epithelial cells.[6] It enhances the integrity of the intestinal barrier, thereby reducing epithelial permeability and mitigating intestinal inflammation. This suggests its potential therapeutic application in inflammatory bowel diseases such as ulcerative colitis.[6]

Inhibition of GABA-Aminotransferase (GABA-AT)

Analogues of this compound have been synthesized and evaluated as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT).[7] GABA-AT is a key enzyme in the degradation of the inhibitory neurotransmitter GABA. Inhibition of this enzyme leads to increased GABA levels in the brain, which can produce anticonvulsant effects. This makes this compound derivatives promising candidates for the development of new antiepileptic drugs.[7]

Biosynthesis Pathway

In the bacterium Streptomyces pactum, this compound is synthesized as a precursor to the antitumor antibiotic pactamycin.[8] The proposed biosynthetic pathway involves a Claisen condensation of acetyl-CoA and a subsequent series of enzymatic reactions.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry.[3] They are used as intermediates in the synthesis of a variety of pharmaceuticals, including azo dyes and X-ray contrast media.[3] The demonstrated biological activities of its analogues, such as the inhibition of GABA-AT, highlight its potential for the development of novel therapeutics for neurological and inflammatory conditions.

Conclusion

This compound is a versatile chemical compound with a growing body of research supporting its relevance in drug discovery and development. Its role in enhancing intestinal barrier function and the potential of its derivatives as anticonvulsants present exciting avenues for future therapeutic innovation. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in fully realizing its therapeutic potential.

References

- 1. This compound | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 99-05-8 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. helixchrom.com [helixchrom.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hkbpublications.com [hkbpublications.com]

- 8. researchgate.net [researchgate.net]

physical properties of 3-Aminobenzoic acid

An In-depth Technical Guide on the Physical Properties of 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-ABA), also known as meta-aminobenzoic acid, is an aromatic organic compound with the molecular formula C₇H₇NO₂. It is a valuable building block in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its physical properties is paramount for its application in research, process development, and formulation. This technical guide provides a comprehensive overview of the key physical and spectral properties of this compound, supported by detailed experimental protocols for their determination.

General Properties

This compound is a white to off-white crystalline solid at room temperature, though commercial samples may sometimes appear colored.[1][2] It consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid group at the meta-position.

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound.

Table 1: General Physical Properties

| Property | Value | References |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molar Mass | 137.14 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Density | ~1.51 g/cm³ | [1][4] |

| Melting Point | 178-180 °C | [1][5][6] |

| Boiling Point | 352.5 °C at 760 mmHg | [4] |

| Flash Point | 150 °C | [5][7] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | References |

| Water | 5.9 g/L | 15 | [8][9] |

| Water | Slightly soluble | 25 | [1][2] |

| Acetone | Soluble | - | [1] |

| Boiling Water | Soluble | - | [1] |

| Hot Alcohol | Soluble | - | [1] |

| Hot Chloroform | Soluble | - | [1] |

| Ether | Soluble | - | [1] |

| Ethanol | Soluble | - | [2] |

| Methanol | Soluble | - | [2] |

Table 3: Acid Dissociation Constants (pKa)

| Group | pKa Value (in water) | References |

| Carboxylic Acid (-COOH) | 3.07 | [1] |

| Amino Group (-NH₃⁺) | 4.79 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: UV-Vis Absorption Maxima

| Wavelength (λmax) | Solvent | References |

| 194 nm, 226 nm, 272 nm | Not specified | [10] |

Note on Spectral Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic (C-H and C=C stretching) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[3][11]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered or centrifuged to remove any undissolved solid.

-

Analysis: The concentration of this compound in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The solubility is expressed in units such as g/L or mg/mL.

pKa Determination (Potentiometric Titration)

The pKa values, which correspond to the dissociation of the carboxylic acid and the protonated amino group, can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in water. The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the protonated amino group.

Crystal Structure

While detailed crystallographic data is extensive, it is known that aminobenzoic acids can exhibit polymorphism. The specific crystal structure influences physical properties such as solubility and melting point. For in-depth analysis, reference to crystallographic databases is recommended.

Conclusion

This technical guide has summarized the essential physical properties of this compound and provided standardized protocols for their experimental determination. The tabulated data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound, facilitating its effective use in various scientific and industrial applications.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. longdom.org [longdom.org]

- 6. ej-eng.org [ej-eng.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

3-Aminobenzoic acid melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and intermediates is critical. This compound (also known as meta-aminobenzoic acid or MABA), a key building block in the synthesis of various dyes and pharmaceuticals, serves as a prime example where precise data on properties like melting point and solubility are essential for process development, formulation, and quality control.

This technical guide provides a comprehensive overview of the melting point and solubility characteristics of this compound, complete with detailed experimental protocols and structured data for ease of reference.

Physicochemical Data Summary

The following tables summarize the reported quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5 °C. Impurities tend to depress and broaden this range.

| Melting Point Range (°C) | Reference |

| 178 - 180 | [1][2][3] |

| 174 - 178 | [4] |

| 173 | [5] |

| 174 - 179.5 | [6] |

| 168 - 178 | [7] |

Table 2: Solubility of this compound

Solubility data is fundamental for designing reaction conditions, crystallization processes, and pharmaceutical formulations.

| Solvent | Solubility Value | Temperature (°C) | Reference |

| Water | 5.9 g/L | 15 | [2][8] |

| Water | ~1.6 g/L | 25 | [4] |

| Water | Slightly soluble | Not Specified | [1] |

| Acetone | 7.87 g/100 g | 11.3 | [6] |

| Various Organic Solvents | Soluble in acetone, hot alcohol, ether, and hot chloroform. | Not Specified | [1] |

| Supercritical CO₂ (pure) | Low solubility. | Not Specified | [9] |

| Supercritical CO₂ with Ethanol (B145695) | Solubility effectively increased with ethanol as a cosolvent. | 35, 45, 55 | [9] |

Experimental Protocols

Detailed and standardized methodologies are required to obtain reliable and reproducible data. The following sections describe the protocols for determining melting point and solubility.

Methodology for Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (for grinding the sample)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount can be ground using a mortar and pestle if necessary.[10]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 2-3 feet). The bouncing action will compact the solid. The final packed sample height should be 2-3 mm.[10][11]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to find an approximate melting range. This saves time during the accurate determination.[12][13]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the previous step.[10][13] Insert a new sample tube.

-

Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.[10][12]

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.[12]

-

Mixed Melting Point for Identity Confirmation: To confirm if an unknown sample is this compound, a 50:50 mixture of the unknown and a pure standard of this compound is prepared. If the melting point of the mixture is sharp and identical to the standard, the unknown is confirmed. If the melting point is depressed and broad, the compounds are different.[11][13]

Methodology for Qualitative Solubility Determination

This protocol is used to classify a compound based on its solubility in a series of specific solvents, which can help infer its functional groups.

Apparatus and Reagents:

-

Small test tubes and rack

-

Spatula and graduated pipettes

-

Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, diethyl ether.

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[14]

-

Mixing: After each addition, shake the test tube vigorously for 30-60 seconds.[14][15]

-

Observation: Observe the mixture to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

Systematic Testing: Perform the solubility tests sequentially as outlined in the logical diagram below. For instance, start with water. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, and so on. This systematic approach allows for the classification of the compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 99-05-8 [m.chemicalbook.com]

- 3. This compound 98 99-05-8 [sigmaaldrich.com]

- 4. This compound - SYNTHETIKA [synthetikaeu.com]

- 5. This compound | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemister.ru]

- 7. shuangdingchemistry.com [shuangdingchemistry.com]

- 8. carlroth.com [carlroth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

A Technical Guide to 3-Aminobenzoic Acid: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid (m-aminobenzoic acid, MABA), a key aromatic aminocarboxylic acid, serves as a versatile building block in the synthesis of a wide array of organic molecules. Its utility spans the pharmaceutical, dye, and polymer industries. In the realm of life sciences, its derivatives have garnered significant interest for their potential biological activities. This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Sources and Purity

This compound is readily available from a multitude of chemical suppliers worldwide. The purity of the commercially available product typically ranges from 98% to over 99.5%, catering to various research and development needs. The table below summarizes a selection of commercial suppliers and the typical purities they offer. Pricing is subject to change and depends on the quantity and purity grade.

| Supplier | Purity | CAS Number |

| Sigma-Aldrich | ≥98% | 99-05-8 |

| Otto Chemie Pvt. Ltd. | 98% | 99-05-8[1] |

| Carl ROTH | ≥98%, ≥99.5% (cryst.) | 99-05-8[2] |

| Chem-Impex | ≥98.5% (assay) | 99-05-8[3] |

| SD Fine-Chem | Laboratory Reagent/For Synthesis | 99-05-8[4] |

| CDH Fine Chemical | 98% | 99-05-8[5] |

| ChemicalBook (various) | 98% - 99% | 99-05-8[3] |

Experimental Protocols

Synthesis of this compound via Reduction of 3-Nitrobenzoic Acid

A common and efficient laboratory-scale synthesis of this compound involves the reduction of the nitro group of 3-nitrobenzoic acid. A variety of reducing agents can be employed, with tin and hydrochloric acid or catalytic hydrogenation being classic methods. Below is a representative protocol using iron powder in an acidic medium, which is a more environmentally benign alternative.

Reaction Scheme:

Caption: Reduction of 3-Nitrobenzoic Acid to this compound.

Materials:

-

3-Nitrobenzoic acid

-

Iron powder

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

-

Sodium carbonate

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Carefully add a catalytic amount of concentrated hydrochloric acid dropwise to the refluxing suspension.

-

Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by the careful addition of a saturated sodium carbonate solution until the pH is slightly alkaline.

-

Heat the mixture to boiling and add a small amount of activated carbon to decolorize the solution.

-

Filter the hot mixture through a fluted filter paper to remove the iron salts and activated carbon.

-

Acidify the filtrate with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Purification of this compound by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. For this compound, water is a suitable solvent due to its significantly higher solubility at elevated temperatures compared to room temperature.

Workflow for Recrystallization:

Caption: General Workflow for the Recrystallization of this compound.

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of deionized water and heat the suspension to boiling on a hot plate.

-

Add small portions of hot deionized water until the solid completely dissolves. Avoid adding excess solvent.

-

If the solution has colored impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

If activated carbon was used, perform a hot gravity filtration to remove it.

-

Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound. A reversed-phase method is typically employed.

Workflow for HPLC Analysis:

Caption: A Typical Workflow for HPLC Purity Analysis.

Illustrative HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 300 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Prepare the mobile phase and degas it.

-

Accurately prepare a standard solution of high-purity this compound in the mobile phase or a suitable solvent.

-

Prepare the sample solution by dissolving a known amount of the synthesized or purchased this compound in the same solvent.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Role in Biosynthesis and as a Bioactive Precursor

While this compound is not a direct signaling molecule in major known pathways, it is a crucial precursor in the biosynthesis of various natural products with significant biological activities. For instance, it is a building block for the ansamycin (B12435341) class of antibiotics. Understanding its biosynthetic origins and its incorporation into larger, more complex molecules is of high interest to drug discovery and metabolic engineering.

Biosynthetic Role of this compound:

Caption: Simplified schematic of the role of this compound as a biosynthetic precursor.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. A thorough understanding of its commercial availability, purity levels, and the experimental methodologies for its synthesis, purification, and analysis is fundamental for its effective utilization in research and development. While not a direct signaling molecule, its role as a precursor to bioactive compounds underscores its importance in the quest for novel therapeutic agents. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 250 g, CAS No. 99-05-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 3. This compound | 99-05-8 [chemicalbook.com]

- 4. AMINOBENZOIC [sdfine.com]

- 5. CAS-99-05-8, m-Amino Benzoic Acid (this compound) for Synthesis Manufacturers, Suppliers & Exporters in India | 006450 [cdhfinechemical.com]

3-Aminobenzoic acid isomers and their basic differences

An In-depth Technical Guide to the Isomers of Aminobenzoic Acid

Introduction

Aminobenzoic acids are aromatic compounds that contain both an amino (-NH₂) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring.[1] The three structural isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA)—share the same molecular formula (C₇H₇NO₂) but exhibit distinct physical, chemical, and biological properties due to the different positioning of the functional groups.[2] These isomers are crucial building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and specialty chemicals.[2][3] This guide provides a detailed technical comparison of these isomers, focusing on their core differences, applications in drug development, and relevant experimental methodologies.

Structural and Physicochemical Properties

The ortho, meta, and para positioning of the amino group relative to the carboxylic acid profoundly influences intermolecular interactions and, consequently, the physical properties of the isomers. 2-aminobenzoic acid can form intramolecular hydrogen bonds, which affects its properties compared to the meta and para isomers.

Caption: Chemical structures of the three positional isomers of aminobenzoic acid.

The quantitative differences in their key physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of Aminobenzoic Acid Isomers

| Property | 2-Aminobenzoic Acid | This compound | 4-Aminobenzoic Acid |

| Common Name | Anthranilic Acid[4] | m-Aminobenzoic Acid | p-Aminobenzoic Acid (PABA)[3] |

| Appearance | White to pale-yellow crystalline powder[5] | White to off-white crystals | White crystalline solid[6][7] |

| Molar Mass ( g/mol ) | 137.14[8] | 137.14 | 137.14[7][9] |

| Melting Point (°C) | 146 - 148[8][10][11] | 174 - 178 | 187 - 189[6][12] |

| Boiling Point (°C) | 200 (sublimes)[8] | Decomposes | 340[6] |

| Water Solubility ( g/100 mL) | 0.572 (at 25 °C)[8] | 0.59 | 0.47 (at 20 °C), 0.61 (at 30 °C)[13] |

| pKa₁ (-COOH) | 2.11 - 2.17[10] | 3.12 | 2.38 - 2.42[6][14] |

| pKa₂ (-NH₃⁺) | 4.85 - 4.95 | 4.78 | 4.85 - 4.88[6][14] |

Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between the isomers, as the position of the amino group creates a unique electronic and vibrational environment for each molecule.

Table 2: Comparative Spectroscopic Data of Aminobenzoic Acid Isomers

| Technique | Parameter | 2-Aminobenzoic Acid | This compound | 4-Aminobenzoic Acid |

| UV-Vis | λmax (nm) in Methanol (B129727)/Ethanol | ~218, ~335[2] | ~226, ~272[2] | ~280-288[2] |

| FTIR (cm⁻¹) | N-H stretch (amine) | ~3480, ~3370[2] | ~3470, ~3370 | ~3475, ~3365 |

| C=O stretch (acid) | ~1670 - 1680[2] | ~1690 | ~1680 | |

| Aromatic C=C stretch | ~1580, ~1560[2] | ~1600, ~1580 | ~1605, ~1525 | |

| ¹H NMR (ppm in DMSO-d₆) | -COOH proton | ~12.5 (broad) | ~12.8 (broad) | ~11.95 (broad) |

| Aromatic protons | 6.5 - 7.8 (complex multiplet) | 7.0 - 7.5 (complex multiplet) | 6.6 (d), 7.6 (d) (para-substituted pattern) |

Chemical Reactivity and Synthesis

The positional isomerism dictates the chemical reactivity of these compounds. The nucleophilicity of the amino group and the electrophilicity of the carboxyl group are modulated by electronic effects.

-

2-Aminobenzoic Acid: The proximity of the amino and carboxyl groups allows for intramolecular hydrogen bonding and facilitates cyclization reactions. The amino group's nucleophilicity is relatively high.[15]

-

This compound: The functional groups influence each other primarily through inductive effects, with less resonance interaction compared to the ortho and para isomers.

-

4-Aminobenzoic Acid: The amino and carboxyl groups are in conjugation, allowing for strong resonance effects. The electron-donating amino group can activate the ring for electrophilic substitution and influence the acidity of the carboxyl group.[3]

A common industrial synthesis for 2-aminobenzoic acid is the Hofmann rearrangement of phthalimide, which is derived from phthalic anhydride.

Caption: Simplified workflow for the synthesis of 2-aminobenzoic acid.

Applications in Drug Development and Industry

The distinct properties of each isomer lead to specialized applications. PABA, in particular, is a widely used building block in medicinal chemistry.[16][17]

Table 3: Summary of Applications of Aminobenzoic Acid Isomers

| Isomer | Key Applications | Examples |

| 2-Aminobenzoic Acid | Pharmaceutical intermediate, dye and pigment production, perfume synthesis.[4][10] | Precursor to furosemide (B1674285) (loop diuretic), fenamic acids (NSAIDs), and methaqualone (sedative).[4] |

| This compound | Synthesis of azo dyes, specialty polymers, and certain pharmaceuticals. | Used in the synthesis of various drug candidates and materials. |

| 4-Aminobenzoic Acid | UV filter in sunscreens, bacterial folate synthesis inhibitor (target for sulfa drugs), local anesthetic precursor, nutritional supplement (formerly Vitamin Bx).[3][6][9][18] | Precursor to benzocaine (B179285) and procaine; structural motif in many drugs.[9][17] |

Biological Role and Signaling Pathways

The most well-defined biological role belongs to 4-aminobenzoic acid (PABA), which is an essential intermediate in the folic acid (Vitamin B9) synthesis pathway in bacteria, plants, and fungi.[6][18] Humans cannot synthesize folate from PABA and must obtain it from their diet.[6] This bacterial pathway is the target of sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, mimicking the PABA substrate.[19]

Caption: Role of PABA in the bacterial folate synthesis pathway and inhibition by sulfonamides.

2-Aminobenzoic acid is also biologically significant as a biosynthetic precursor to the amino acid tryptophan in certain organisms.[4]

Experimental Protocols

Protocol 1: General Method for Spectroscopic Characterization

This protocol outlines the standard procedures for obtaining UV-Vis, FTIR, and NMR spectra to differentiate the isomers.[2]

Caption: General experimental workflow for spectroscopic characterization of isomers.

Protocol 2: General Synthesis of Schiff Base Derivatives

This procedure is a common method for derivatizing aminobenzoic acids for biological screening.[3][20]

-

Dissolution: Dissolve one of the aminobenzoic acid isomers (1.0 mmol) in 7-10 mL of methanol in a round-bottom flask.

-

Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.1 mmol).

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the reaction mixture for 3-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the Schiff base product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

-

Characterization: Confirm the structure of the resulting derivative using FTIR, NMR, and Mass Spectrometry.

Conclusion

While the three isomers of aminobenzoic acid are structurally similar, the positional variation of the amino group leads to significant differences in their physical properties, chemical reactivity, and biological functions. 2-aminobenzoic acid and 4-aminobenzoic acid are widely used as versatile precursors in the pharmaceutical and chemical industries, with PABA having a particularly critical role as a building block for drugs targeting microbial pathways.[17] A thorough understanding of their distinct characteristics, supported by robust analytical and synthetic protocols, is essential for researchers and scientists in the field of drug development and materials science.

References

- 1. Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 5. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. alignchemical.com [alignchemical.com]

- 9. exsyncorp.com [exsyncorp.com]

- 10. Anthranilic acid CAS#: 118-92-3 [m.chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 4-Aminobenzoic acid CAS#: 150-13-0 [m.chemicalbook.com]

- 13. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 20. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Aminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminobenzoic acid (m-Aminobenzoic acid), a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Spectral Data

The proton NMR spectrum of this compound reveals distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the solvent used for analysis.

| Proton Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity & Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm (H₂O) |

| -COOH | 12.45 | s | Not specified |

| Aromatic H | 7.15 | t, J=1.8 Hz | 7.29 |

| Aromatic H | 7.04-7.09 | m | 7.28 |

| Aromatic H | 6.73-6.75 | m | 6.97 |

| -NH₂ | 5.29 | s | Not specified |

s = singlet, t = triplet, m = multiplet Source: [1][2]

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) |

| C=O | 168.3 |

| Aromatic C-NH₂ | 149.2 |

| Aromatic C-H | 131.7 |

| Aromatic C-H | 129.3 |

| Aromatic C-H | 118.4 |

| Aromatic C-H | 117.1 |

| Aromatic C-COOH | 114.9 |

Source: [1]

Experimental Protocol for NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer.

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

Instrumentation : Data acquisition is performed on spectrometers operating at frequencies such as 400 MHz or 600 MHz.[1][2]

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of solid this compound shows characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amine) | 3400-3300 |

| C=O stretch (Carboxylic acid) | 1700-1680 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-N stretch (Amine) | 1340-1250 |

| O-H bend (Carboxylic acid) | 1440-1395 |

| N-H bend (Amine) | 1650-1580 |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol for IR Spectroscopy

For solid samples like this compound, common preparation techniques include the KBr pellet and Nujol mull methods.

-

KBr Pellet Method : A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg).[3] The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[3]

-

Nujol Mull Method : A few milligrams of the solid are ground with a drop or two of Nujol (a mineral oil) to create a paste.[4] This paste is then pressed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.[3]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum is typically collected before running the sample.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like this compound.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound exhibits absorption maxima corresponding to π → π* electronic transitions within the aromatic ring and the carbonyl group.

| Wavelength (λmax) |

| 194 nm |

| 226 nm |

| 272 nm |

Source: [5]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving a precisely weighed sample in a suitable UV-transparent solvent (e.g., acetonitrile, water, or ethanol) to a known concentration.[5]

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition : The absorbance of the sample solution is measured over a range of wavelengths, typically from 200 to 400 nm.

References

3-Aminobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Aminobenzoic acid (3-ABA), also known as meta-aminobenzoic acid, is an off-white crystalline solid that serves as a crucial intermediate and building block in a wide array of synthetic applications.[1] Its bifunctional nature, featuring both an amino group and a carboxylic acid on a benzene (B151609) ring, allows for a diverse range of chemical transformations.[2] This versatility makes it an indispensable component in the synthesis of pharmaceuticals, azo dyes, specialty polymers, and other high-value organic compounds.[1][3] This guide provides a comprehensive overview of its properties, core reactivity, detailed experimental protocols for key transformations, and its applications in various fields of chemical science.

Physicochemical and Spectroscopic Data

The utility of this compound in synthesis is underpinned by its distinct physical and chemical properties. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [4] |

| Molar Mass | 137.14 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 178-180 °C | [4] |

| Density | ~1.51 g/cm³ | [4] |

| Water Solubility | Slightly soluble (~5.9 g/L at 15 °C) | [3][4] |

| Solubility in Organics | Soluble in acetone, hot alcohol, ether | [4] |

| pKa (carboxyl) | 3.07 | [4] |

| pKa (amino) | 4.79 | [4] |

| CAS Number | 99-05-8 | [1] |

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives.

| Spectroscopy | Data | Reference |

| ¹H NMR (600 MHz, H₂O) | δ (ppm): 6.97, 7.28, 7.29 | [5] |

| GC-MS (EI) | m/z: 137.0 (100%), 120.0 (39.2%), 138.0 (22.1%), 65.0 (14.8%), 92.0 (13.3%) | [5] |

Core Reactivity and Synthetic Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups: the aromatic amino group and the carboxylic acid. This dual functionality allows for selective modifications at either site, making it a valuable scaffold for building molecular complexity.

2.1 Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a range of classical transformations.

-

Diazotization and Azo Coupling: The amino group can be converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).[6] This diazonium salt is a powerful electrophile that readily couples with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds, which are the basis of many synthetic dyes.[2][6]

-

Acylation (Amide Formation): The amino group reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for creating a wide variety of pharmaceutical intermediates.[7][8]

2.2 Reactions of the Carboxylic Acid Group

The carboxylic acid group is electrophilic at the carbonyl carbon and can undergo nucleophilic acyl substitution.

-

Fischer Esterification: In the presence of a strong acid catalyst (like H₂SO₄) and an excess of an alcohol, the carboxylic acid can be converted to its corresponding ester.[9][10] This reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[10]

-

Amide Formation: The carboxylic acid can be "activated" using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with a primary or secondary amine to form an amide bond.[7]

The following diagrams illustrate the general workflows for these key synthetic transformations.

Caption: Key synthetic routes originating from this compound.

Caption: Step-by-step process for synthesizing an azo dye from 3-ABA.

Caption: General workflow for the acid-catalyzed esterification of 3-ABA.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key transformations previously described. These protocols serve as a starting point and may require optimization based on the specific substrate and desired product.

3.1 Protocol: Synthesis of an Azo Dye via Diazotization-Coupling

This protocol describes the formation of a diazonium salt from this compound, followed by its coupling to an electron-rich aromatic compound.[6]

-

Materials: this compound, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), an electron-rich coupling component (e.g., phenol, N,N-dimethylaniline), sodium hydroxide (B78521) (for phenol coupling), distilled water, ice.

-

Step 1: Diazotization

-

In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.

-

Cool the solution to between 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.[6]

-

-

Step 2: Azo Coupling

-

Prepare a solution of the coupling component (1.0 eq) in a suitable solvent (e.g., a cold aqueous sodium hydroxide solution for phenols, or an acidic solution for anilines).

-

Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature.

-

A brightly colored precipitate (the azo dye) should form immediately or upon standing.

-

Allow the reaction to stir for 30 minutes to ensure complete coupling.

-

-

Step 3: Isolation and Purification

-

Collect the solid azo dye by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).

-

3.2 Protocol: Fischer Esterification of this compound

This protocol outlines the synthesis of an ester derivative, such as ethyl 3-aminobenzoate.[9][11]

-

Materials: this compound, ethanol (large excess), concentrated sulfuric acid (H₂SO₄), 10% sodium carbonate (Na₂CO₃) solution, water.

-

Procedure:

-

Place this compound and a large excess of ethanol (which also acts as the solvent) in a round-bottom flask equipped with a reflux condenser.[9]

-

With stirring, cautiously add concentrated sulfuric acid dropwise (a stoichiometric amount is often needed as the basic amino group will be protonated).[10][11] A precipitate of the aminobenzoic acid hydrogen sulfate (B86663) salt may form but will dissolve upon heating.[9]

-

Heat the mixture to a gentle reflux and maintain for a specified time (e.g., 1-2 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

-

Work-up and Isolation:

-

Transfer the cooled reaction mixture to a beaker containing water.

-

Slowly and carefully neutralize the solution by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[9]

-

The ester product, being insoluble in water, will precipitate out of the solution.

-

Collect the crude ester by vacuum filtration, washing the crystals thoroughly with cold water.

-

Dry the product. Further purification can be achieved by recrystallization.

-

3.3 Protocol: N-Acylation for Amide Synthesis

This protocol describes the formation of an N-acyl derivative of this compound.

-

Materials: this compound, an acyl chloride (e.g., benzoyl chloride), a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)).

-

Procedure:

-

Dissolve this compound in the chosen aprotic solvent in a flask.

-

Add the base (approx. 1.1-1.5 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add the acyl chloride (approx. 1.0-1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

-

-

Work-up and Isolation:

-

Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl product.

-

Purify the product via column chromatography or recrystallization as needed.

-

Applications in Industry and Research

The derivatives synthesized from this compound are integral to numerous commercial and research applications.

-

Azo Dyes and Pigments: It is a key intermediate in manufacturing a wide range of azo dyes used in the textile and printing industries.[2][3] The specific color of the dye is determined by the coupling partner used in the synthesis.[6]

-

Pharmaceuticals: While its isomers, particularly para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilic acid), are more prominent in marketed drugs, this compound is a valuable intermediate for various pharmaceutical agents.[12][13] It is a building block for some anti-inflammatory drugs, analgesics, and diuretics.[12][14] For instance, it is listed as a related compound or impurity of the anti-inflammatory drug Mesalazine.[3]

-

Polymer Science: this compound can be used to synthesize specialty polymers and resins.[1] It can undergo polymerization and copolymerization with other monomers like aniline (B41778) to create materials with specific thermal and electrical properties.[15][16]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

References

- 1. This compound - SYNTHETIKA [synthetikaeu.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 99-05-8 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchers.uss.cl [researchers.uss.cl]

The Versatility of 3-Aminobenzoic Acid Derivatives: A Technical Guide for Researchers

A comprehensive overview of the synthesis, applications, and therapeutic potential of 3-aminobenzoic acid derivatives for researchers, scientists, and drug development professionals.

Derivatives of this compound, a versatile scaffold in medicinal chemistry and materials science, are attracting significant attention for their broad spectrum of biological activities and diverse applications. This technical guide provides an in-depth analysis of their synthesis, potential therapeutic uses, and underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Therapeutic Potential and Biological Activities

Derivatives of this compound have demonstrated significant promise in various therapeutic areas, including oncology, infectious diseases, and neurology. Their biological efficacy stems from the unique structural features of the this compound core, which allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles.

Anticancer Activity